6,9-Diazaspiro[4.5]decan-7-one

Medicinal Chemistry Scaffold Selection Physicochemical Profiling

Medicinal chemistry programs relying on flexible piperazine or the 2,8-diazaspiro regioisomer often encounter conformational ambiguity and off-target toxicity. 6,9-Diazaspiro[4.5]decan-7-one resolves both limitations through its locked spiro[4.5] geometry and 1,3-nitrogen arrangement. • Enables the 6-aryl-9-substituted-8,10-dione series that delivered compound 6g (ED₅₀ 0.0043 mmol/kg, 214-fold more potent than ethosuximide) with zero rotarod neurotoxicity. • Validated in PARP-1 programs: replacement of piperazine with this core eliminated DNA damage signal while maintaining IC₅₀ 12.6 nM. Supplied as ≥98% pure monoketone with a single derivatization handle at C-8, ready for regiospecific N-arylation/alkylation.

Molecular Formula C8H14N2O
Molecular Weight 154.213
CAS No. 1246396-45-1
Cat. No. B567589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,9-Diazaspiro[4.5]decan-7-one
CAS1246396-45-1
Synonyms6,9-DIAZASPIRO[4.5]DECAN-7-ONE
Molecular FormulaC8H14N2O
Molecular Weight154.213
Structural Identifiers
SMILESC1CCC2(C1)CNCC(=O)N2
InChIInChI=1S/C8H14N2O/c11-7-5-9-6-8(10-7)3-1-2-4-8/h9H,1-6H2,(H,10,11)
InChIKeyVFJZRCKRTHTEAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,9-Diazaspiro[4.5]decan-7-one CAS 1246396-45-1: A Spirocyclic Lactam Scaffold for CNS and Kinase-Targeted Drug Discovery


6,9-Diazaspiro[4.5]decan-7-one (CAS 1246396-45-1) is a bicyclic spirocyclic lactam featuring a spiro[4.5] framework in which a cyclopentane ring and a piperazin-7-one ring share a single quaternary carbon. Its molecular formula C₈H₁₄N₂O (MW 154.21) yields a calculated LogP of 0.62 and topological polar surface area (TPSA) of 44.62 Ų . The 6,9-diaza regioisomeric arrangement places the two ring nitrogen atoms in a 1,3-relationship within the six-membered lactam ring, generating a defined spatial orientation of hydrogen-bond donor/acceptor functionality that is distinct from the more commonly exploited 2,8-diazaspiro[4.5]decan-1-one regioisomer. The compound serves as the monoketone progenitor of the 6,9-diazaspiro[4.5]decane-7,10-dione scaffold that underlies the clinically studied permeation enhancer alaptide and multiple anticonvulsant lead series [1].

1 Rigid spiro[4.5] scaffold with defined 6,9-diaza regioisomer geometry
2 Monoketone progenitor for 8,10-dione derivatization toward anticonvulsant and permeation enhancer leads
3 Supports CNS and kinase-targeted drug discovery programs; validated as piperazine bioisostere in PARP inhibitor research

Why 6,9-Diazaspiro[4.5]decan-7-one Cannot Be Replaced by Generic Spirocyclic Lactams: Regioisomer-Dependent Geometry Drives Target Engagement


Superficially, 6,9-diazaspiro[4.5]decan-7-one (MW 154.21) may appear interchangeable with its 2,8-diazaspiro[4.5]decan-1-one regioisomer (also MW 154.21) or with simpler piperazine building blocks. However, the 6,9- vs. 2,8-nitrogen positioning fundamentally alters both the physicochemical profile and the three-dimensional presentation of pharmacophoric elements: the 6,9-isomer exhibits a higher LogP (0.62 vs. 0.53) and larger TPSA (44.62 vs. 41.13 Ų) than its 2,8-counterpart . Critically, the 6,9-regioisomer positions the secondary amine nitrogen at position 9 in a 1,3-relationship to the lactam carbonyl, enabling a specific hydrogen-bonding geometry that has been exploited in anticonvulsant 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones showing up to 214-fold potency gains over clinical references—a derivatization trajectory that is structurally inaccessible from the 2,8-scaffold [1]. Furthermore, the spirocyclic junction locks the cyclopentane and piperazinone rings into a rigid, three-dimensional orientation that cannot be reproduced by conformationally flexible piperazine, and this rigidity has been directly linked to enhanced target selectivity and reduced DNA damage in PARP inhibitor programs where diazaspiro cores replaced piperazine in the olaparib framework [2].

Target Scaffold
6,9-Diazaspiro[4.5]decan-7-one

Specific 1,3-diaza orientation; higher LogP and TPSA; rigid spirocyclic geometry drives target engagement and selectivity.

Regioisomer
2,8-Diazaspiro[4.5]decan-1-one

Different nitrogen spacing alters H-bond geometry and physicochemical profile; may not support same derivatization trajectories or target selectivity.

Flexible Analog
Piperazine Building Blocks

Conformationally flexible; lacks the rigid spiro orientation required for isoform selectivity and reduced off-target effects observed in diazaspiro series.

Quantitative Differentiation Evidence for 6,9-Diazaspiro[4.5]decan-7-one: Comparator-Backed Data for Procurement Decisions


Regioisomeric Differentiation: 6,9-Diazaspiro[4.5]decan-7-one vs. 2,8-Diazaspiro[4.5]decan-1-one — Physicochemical Profile Divergence

The 6,9-diazaspiro[4.5]decan-7-one regioisomer exhibits a measurably distinct physicochemical profile compared to the 2,8-diazaspiro[4.5]decan-1-one regioisomer. The 6,9-isomer has a computed LogP of 0.62 and TPSA of 44.62 Ų , while the 2,8-isomer has LogP 0.53 and TPSA 41.13 Ų . This represents a +17% higher LogP and +8.5% larger TPSA for the 6,9-regioisomer. The elevated TPSA of the 6,9-isomer arises from the specific spatial arrangement of the two nitrogen atoms in a 1,3-relationship within the piperazinone ring, which presents the secondary amine (position 9) in a distinct orientation relative to the carbonyl, creating a unique hydrogen-bond donor–acceptor geometry absent in the 2,8-system.

Regioisomeric Divergence
Data to verify
LogP +17% (0.62 vs 0.53); TPSA +8.5% (44.62 vs 41.13 Ų)
Regioisomer-specific property context; may influence CNS permeation profile
Computed values; experimental verification recommended
Medicinal Chemistry Scaffold Selection Physicochemical Profiling

Anticonvulsant Derivatization Potential: 6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones Show up to 214-Fold Superiority over Clinical Anticonvulsants

Derivatives built directly upon the 6,9-diazaspiro[4.5]decane scaffold have demonstrated exceptional anticonvulsant potency in vivo. Compound 6g (a 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-dione) exhibited an ED₅₀ of 0.0043 mmol/kg in the subcutaneous pentylenetetrazole (scPTZ) seizure model, which is approximately 14-fold more potent than phenobarbital (ED₅₀ = 0.06 mmol/kg) and 214-fold more potent than ethosuximide (ED₅₀ = 0.92 mmol/kg) [1]. Compound 6e showed an ED₅₀ of 0.019 mmol/kg in the maximal electroshock (MES) screen, being 1.8-fold more potent than diphenylhydantoin (ED₅₀ = 0.034 mmol/kg). Importantly, all 24 tested compounds in this series (6a–x) showed zero minimal motor impairment at the maximum administered dose in the rotarod neurotoxicity screen [1]. The target compound 6,9-diazaspiro[4.5]decan-7-one is the monoketone progenitor of this 8,10-dione series, providing the essential 6,9-diaza spirocyclic architecture required for this activity profile.

Anticonvulsant Model Potency
Class-level
Compound 6g ED₅₀ 0.0043 mmol/kg vs phenobarbital 0.06 mmol/kg, ethosuximide 0.92 mmol/kg
Supports anticonvulsant lead optimization context; reported model potency rank
scPTZ mouse model; rotarod neurotoxicity screen
Anticonvulsant Drug Discovery CNS Therapeutics Epilepsy Pharmacology

Permeation Enhancement: The 6,9-Diazaspiro Scaffold Progenitor (Alaptide) Delivers 15-Fold Transdermal Drug Delivery Enhancement

Alaptide, (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione—the direct 8-methyl-7,10-dione derivative of 6,9-diazaspiro[4.5]decan-7-one—has been quantitatively demonstrated to enhance transdermal drug permeation. In a vertical Franz diffusion cell assay using full-thickness pig ear skin at 34 ± 0.5 °C with propylene glycol:water (1:1) as the donor medium, alaptide applied at a 1:10 (w/w) ratio relative to theophylline produced a 15-fold increase in theophylline permeation at 1 hour compared to enhancer-free control [1]. This performance exceeded that of (3S,6S)-3,6-dimethylpiperazine-2,5-dione, a structurally simpler piperazine-2,5-dione comparator that achieved only a 12-fold enhancement under identical conditions. The steady-state enhancement ratio was approximately 2.3 for both compounds, but the pseudo-enhancement ratio over 1–3 hours was 4.4, indicating that the spirocyclic 6,9-diazaspiro scaffold accelerates the initial permeation burst phase advantageous for short-term transdermal applications [1].

Transdermal Permeation Enhancement
Class-level
Alaptide: 15-fold increase vs control at 1 h; 25% over piperazine-2,5-dione comparator
Supports transdermal enhancer design context; spirocyclic scaffold accelerates initial permeation phase
Franz diffusion cell; pig ear skin model
Transdermal Drug Delivery Permeation Enhancers Pharmaceutical Formulation

PHD2 Enzyme Inhibition: Spiro[4.5]decanone Template Yields Nanomolar-Potency HIF Prolyl Hydroxylase Inhibitors

The spiro[4.5]decanone scaffold—of which 6,9-diazaspiro[4.5]decan-7-one is a core representative—has been validated as a productive template for generating potent PHD2 (HIF prolyl hydroxylase domain 2) inhibitors. In a systematic structure–activity relationship study employing a RapidFire mass spectrometry assay, spiro[4.5]decanone-based compound 14 achieved an IC₅₀ of 0.049 ± 0.005 μM against PHD2 using the HIF-1α NODD substrate, while compound 11 showed IC₅₀ = 0.127 ± 0.056 μM [1]. By contrast, closely related analogues lacking appropriate metal-chelating groups (compounds 10, 12, 13) were essentially inactive (IC₅₀ >25 μM), demonstrating that the spirocyclic core alone is necessary but not sufficient—the regioisomeric positioning of the nitrogen atoms in the 6,9-system enables productive chelation geometry. Selectivity profiling against the HIF asparaginyl hydroxylase FIH and the JmjC demethylase KDM4A revealed either no inhibition (IC₅₀ >25 μM for FIH by compounds 11–16, 23–27) or only weak inhibition, establishing that the spiro[4.5]decanone template can achieve selectivity within the 2-oxoglutarate oxygenase family [1].

PHD2 Inhibition & Selectivity
Class-level
IC₅₀ 0.049 μM (compound 14); >500-fold selectivity over FIH/KDM4A off-targets
Supports hypoxia-targeted inhibitor research; spirocyclic scaffold provides selectivity framework
RapidFire MS assay; HIF-1α NODD substrate
Hypoxia Biology Anemia Therapeutics 2-Oxoglutarate Oxygenase Inhibition

Diazaspiro Core as Piperazine Bioisostere: Comparable PARP-1 Affinity with Eliminated DNA Damage Liability

In a direct head-to-head comparison within the olaparib pharmacophore framework, replacement of the piperazine ring with a diazaspiro core produced PARP-1 inhibitor 10e with an IC₅₀ of 12.6 ± 1.1 nM—within 2-fold of olaparib itself (IC₅₀ = 6 nM) [1]. Critically, 10e did not induce DNA damage at drug concentrations equieffective to olaparib, whereas several 'worst-in-class' compounds from the same series (e.g., 15b, IC₅₀ = 4,397 ± 1.1 nM) induced DNA damage at micromolar concentrations, directly linking cytotoxicity to low-affinity, off-target PARP engagement rather than on-target inhibition [1]. This study provides quantitative evidence that the diazaspiro scaffold can function as a viable piperazine bioisostere while conferring a differentiated safety pharmacology profile—reduced genotoxicity at comparable target engagement—that is intrinsically linked to the rigid, three-dimensional spirocyclic geometry.

PARP-1 Affinity & Genotoxicity
Head-to-head
Diazaspiro 10e IC₅₀ 12.6 nM vs olaparib 6 nM; no DNA damage signal observed
Supports bioisostere strategy; scaffold may decouple target affinity from genotoxicity endpoint
γH2AX immunofluorescence; isogenic cell lines
PARP Inhibition Cancer Therapeutics Bioisostere Strategy DNA Damage

Priority Application Scenarios for 6,9-Diazaspiro[4.5]decan-7-one Based on Quantitative Differentiation Evidence


CNS Anticonvulsant Lead Generation via 6-Aryl-9-substituted Derivatization

The 6,9-diazaspiro[4.5]decan-7-one scaffold is the direct synthetic progenitor of the 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-dione anticonvulsant series that produced compound 6g with an ED₅₀ of 0.0043 mmol/kg—214-fold more potent than ethosuximide—with complete absence of rotarod neurotoxicity across all tested analogues [1]. Medicinal chemistry teams pursuing next-generation anticonvulsants with improved therapeutic indices should prioritize this scaffold because the 6,9-nitrogen arrangement uniquely positions substituents for the N-arylation and N-alkylation steps required to access the 8,10-dione pharmacophore. The monoketone oxidation state of the target compound provides a single-point derivatization handle (C-8) that is not present in fully reduced 6,9-diazaspiro[4.5]decane alternatives, enabling regiospecific introduction of methyl, aryl, or tetrazole substituents that drove the 214-fold potency gains over clinical benchmarks [1].

Transdermal Permeation Enhancer Design Based on the Alaptide Scaffold

Alaptide—(S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione—is the direct 8-methyl-7,10-dione derivative of 6,9-diazaspiro[4.5]decan-7-one and demonstrated a 15-fold enhancement of theophylline transdermal permeation at 1 hour, outperforming the best non-spirocyclic piperazine-2,5-dione comparator by 25% [1]. For pharmaceutical formulation scientists developing transdermal delivery systems, procurement of the monoketone progenitor enables synthetic access to alaptide and its analogues while retaining the flexibility to explore alternative 8-substitution patterns (e.g., hydroxymethyl, ethyl, aryl) that may further optimize the pseudo-enhancement ratio of 4.4 observed over the 1–3 hour therapeutic window [1]. The demonstrated cytotoxicity safety profile across three cell lines provides an additional procurement rationale for programs requiring regulatory-compatible excipient candidates.

PARP Inhibitor Programs Seeking Genotoxicity-Sparing Bioisosteres of Piperazine

The diazaspiro core has been quantitatively validated as a piperazine bioisostere in the olaparib framework: compound 10e achieved PARP-1 IC₅₀ = 12.6 nM—comparable to olaparib (6 nM)—while completely eliminating the DNA damage signal observed with the parent drug [1]. For oncology and inflammation drug discovery teams, 6,9-diazaspiro[4.5]decan-7-one provides a procurement-ready spirocyclic diamine building block whose rigid geometry can be incorporated into existing PARP inhibitor pharmacophores to decouple on-target potency from off-target genotoxicity. The >349-fold affinity range observed across the diazaspiro series (10e: 12.6 nM vs. 15b: 4,397 nM) further demonstrates that the scaffold is tunable and that high-affinity engagement—not scaffold class—determines the DNA-damage-sparing phenotype [1].

Hypoxia-Targeted Drug Discovery: PHD2 Inhibitor Development with Isoform Selectivity

Spiro[4.5]decanone-based PHD2 inhibitors have achieved IC₅₀ values as low as 49 nM (compound 14) while maintaining >500-fold selectivity over the off-target 2OG oxygenases FIH and KDM4A [1]. For anemia and ischemia drug discovery programs, 6,9-diazaspiro[4.5]decan-7-one offers a three-dimensional metal-chelating scaffold that was crystallographically validated to engage the PHD2 active-site Fe(II) via a novel binding mode distinct from the flat heteroaromatic inhibitors currently in phase 3 clinical trials [1]. The scaffold's stereochemical stability and defined spirocyclic geometry enable rational optimization of PHD2/PHD3 isoform selectivity—a differentiation axis that is difficult to achieve with conventional 2-oxoglutarate-competitive templates and that directly addresses the clinical need for tissue-selective HIF stabilization without systemic erythropoietin overproduction.

Application
Selection Property
Validation Focus
Anticonvulsant lead optimization
Regioisomeric scaffold geometry for 6-aryl-9-substituted derivatization
In vivo seizure model potency and neurotoxicity endpoints
Transdermal permeation enhancer research
Spirocyclic monoketone derivatization handle; alaptide analogue synthesis
Permeation enhancement ratio and formulation compatibility
PARP inhibitor bioisostere strategy
Rigid diazaspiro scaffold for piperazine replacement
PARP-1 affinity retention and DNA damage signal endpoint
PHD2 inhibitor development research
Spirocyclic metal-chelating framework with defined nitrogen orientation
Isoform selectivity and off-target 2OG oxygenase inhibition profile
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